molecular formula C16H20F3N5O B2613206 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2201874-66-8

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2613206
CAS No.: 2201874-66-8
M. Wt: 355.365
InChI Key: WKIZZTIBMSUQFW-UHFFFAOYSA-N
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Description

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS 2201874-66-8) is a complex organic compound with a molecular formula of C16H20F3N5O and a molecular weight of 355.36 g/mol . This reagent features a 1,2,4-triazole core linked to a trifluoromethyl-substituted pyridine ring via a piperidine methyloxy bridge, a structural motif common in medicinal chemistry research. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Compounds containing this moiety and structural analogs have demonstrated significant narrow-spectrum antibacterial activity, particularly exhibiting low micromolar to nanomolar inhibitory potency against Mycobacterium tuberculosis (Mtb), the pathogen responsible for tuberculosis . This makes it a valuable chemical tool for researchers investigating new therapeutic strategies against drug-resistant strains of TB. Furthermore, the broader class of 1,2,4-triazole-3-thiones, to which this compound is related, has been extensively studied for a wide range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant activities . The presence of the trifluoromethyl group is a common bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This compound is intended for research and development purposes in laboratory settings only. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O/c1-23-11-20-22-14(23)9-24-7-5-12(6-8-24)10-25-15-4-2-3-13(21-15)16(17,18)19/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIZZTIBMSUQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Assembly: The final step involves the coupling of the triazole-piperidine intermediate with the pyridine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The triazole and piperidine rings play a crucial role in its binding affinity and specificity, while the trifluoromethyl group enhances its metabolic stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Substitutions : The target compound’s 1,2,4-triazole group (vs. thiazole in BK80121 or oxadiazole in BK80122) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
  • Trifluoromethyl Group: The 6-(trifluoromethyl)pyridine moiety, shared with BK80326, likely increases lipophilicity and membrane permeability compared to non-fluorinated analogs .

Functional Analogues from Other Studies

Dopamine Receptor Antagonists ()

Compounds like S 18126 and L 745,870 feature piperazine/piperidine scaffolds with selective binding to dopamine D4 receptors. However, the trifluoromethyl group could reduce blood-brain barrier penetration compared to smaller substituents in S 18126 (Ki = 2.4 nM at hD4) .

Antimalarial Repositioning Candidate ()

Compound 74 (N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine) shares the 6-(trifluoromethyl)pyridine group but incorporates a benzimidazole core. The target compound’s simpler pyridine-triazole architecture may offer synthetic advantages and reduced off-target interactions .

Sulfonamide Derivatives ()

The compound 2-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine replaces the triazole with a sulfonamide group. Sulfonamides typically enhance solubility but may increase metabolic clearance compared to triazoles, which are more resistant to hydrolysis .

Hypothesized Pharmacological and Physicochemical Properties

  • Metabolic Stability : The 1,2,4-triazole ring is less prone to CYP450-mediated oxidation than thiazole or oxadiazole, suggesting prolonged half-life .

Biological Activity

The compound 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and methoxy groups, alongside a piperidine moiety linked through a triazole unit. The presence of these functional groups is significant for its biological activity.

Chemical Formula: C15_{15}H18_{18}F3_3N5_5O

Molecular Weight: 357.34 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
  • Antimicrobial Properties : Triazole derivatives have been shown to possess antifungal and antibacterial properties. The compound may exhibit similar activities due to its structural characteristics.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in oncology.

Biological Activity Data

Activity Type Description IC50 Value Reference
Anticancer ActivityInhibitory effects on various cancer cell lines6.2 µM (HCT-116)
Antifungal ActivityInhibition of fungal growthNot specified
Antibacterial ActivityInhibition against Gram-positive bacteria31.25 µg/mL
Enzyme InhibitionPotential inhibition of key metabolic enzymesNot specified

Case Studies and Research Findings

  • Anticancer Studies : A study published in PMC demonstrated that derivatives of triazoles exhibit significant cytotoxicity against various cancer types, including colon and breast cancers. Specifically, compounds similar to the one showed promising results with IC50 values indicating effective growth inhibition in HCT-116 cell lines .
  • Antimicrobial Activity : Research has indicated that triazole compounds possess broad-spectrum antimicrobial properties. A derivative closely related to our compound was tested against multiple bacterial strains, showing effective inhibition at low concentrations .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that the interaction between the triazole ring and target proteins is primarily hydrophobic, with some hydrogen bonding contributing to stability and binding affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A key step is the coupling of the 4-methyl-4H-1,2,4-triazole moiety to the piperidine via a methylene bridge, followed by methoxy linkage to the pyridine core. Cyclocondensation reactions under inert atmospheres (e.g., nitrogen) are often employed. Purification may require column chromatography or recrystallization, with characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology : Use spectroscopic techniques such as 1H NMR^1 \text{H NMR} (to verify proton environments of the triazole, piperidine, and pyridine moieties) and 19F NMR^{19} \text{F NMR} (for the trifluoromethyl group). LC-MS or HRMS confirms molecular weight. Purity is assessed via HPLC (>95% purity threshold), and thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. What in vitro biological screening models are suitable for initial activity assessment?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, antimicrobial activity via minimum inhibitory concentration (MIC) tests against S. aureus and E. coli, and anti-inflammatory potential through COX-2 inhibition assays. Dose-response curves (IC50_{50} values) are critical for prioritizing hits .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Methodology :

  • Variation of substituents : Synthesize analogs with modified triazole (e.g., 4-ethyl instead of 4-methyl) or pyridine (e.g., chloro instead of trifluoromethyl) groups.
  • Biological testing : Compare IC50_{50} values across analogs to identify critical pharmacophores.
  • Computational modeling : Perform molecular docking studies to predict binding affinities to targets like kinase enzymes or microbial enzymes .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Replicate experiments : Cross-validate results in independent labs.
  • Meta-analysis : Compare data trends across publications, noting variables like assay sensitivity or compound batch purity .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce blocking groups (e.g., deuterium) at labile sites .

Q. How can computational chemistry aid in predicting off-target interactions?

  • Methodology :

  • Pharmacophore mapping : Use tools like Schrödinger’s Phase to identify potential off-targets.
  • Molecular dynamics simulations : Simulate binding to cytochrome P450 enzymes or hERG channels to assess toxicity risks .

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